molecular formula C20H19N5 B2932596 N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021206-77-8

N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2932596
CAS No.: 1021206-77-8
M. Wt: 329.407
InChI Key: QITKALFBFATPCW-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a diphenylpropyl substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through a multi-step process. One common method involves the cyclocondensation of 3,5-diaminopyrazole-4-carbonitriles with primary amines and orthoesters . This reaction is typically carried out under microwave irradiation, which enhances the reaction rate and yields.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of microwave-assisted synthesis is also explored for its potential to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylpropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique diphenylpropyl substituent, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)11-12-21-19-18-13-24-25-20(18)23-14-22-19/h1-10,13-14,17H,11-12H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITKALFBFATPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=NC3=C2C=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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